Benzo[d][1,2,3]thiadiazol-5-ol
Overview
Description
Benzo[d][1,2,3]thiadiazol-5-ol is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its unique electronic properties, making it a valuable building block in the synthesis of various organic materials, including those used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-5-ol typically involves the cyclization of 2-aminobenzenethiol with carbonyl or cyano group-containing substances. One common method is the condensation reaction of 2-aminobenzenethiol with aldehydes or ketones . Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using readily available starting materials. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when the compound is brominated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-5-ol involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing properties make it an effective acceptor in donor-acceptor systems, which is crucial for its role in optoelectronic applications . In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Another thiadiazole derivative with similar electronic properties but different structural features.
2-Arylbenzothiazole: Known for its diverse biological activities and used in medicinal chemistry.
Uniqueness
Benzo[d][1,2,3]thiadiazol-5-ol is unique due to its high electron affinity and stability in the excited state, which makes it particularly suitable for applications in organic electronics. Its ability to undergo various chemical modifications also enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
1,2,3-benzothiadiazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-1-2-6-5(3-4)7-8-10-6/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUNLRPUWWODC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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